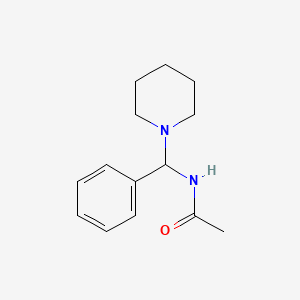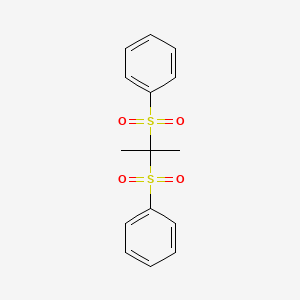
S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a complex organic compound with the molecular formula C16H22N2O4S2 It is known for its unique structure, which includes a quinoline moiety linked to a thiosulfate group via a pentyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Formation of the Quinoline Derivative: The initial step involves the preparation of the quinoline derivative. This can be achieved through the reaction of 2-chloroquinoline with a suitable nucleophile, such as a pentylamine, under basic conditions.
Linking the Quinoline to the Thiosulfate Group: The quinoline derivative is then reacted with an ethylamine derivative to introduce the aminoethyl group. This step often requires the use of a coupling agent to facilitate the formation of the desired bond.
Introduction of the Thiosulfate Group: Finally, the aminoethyl-quinoline derivative is treated with thiosulfuric acid or a thiosulfate salt to introduce the thiosulfate group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
化学反应分析
Types of Reactions
S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonate derivatives, dihydroquinoline derivatives, and various substituted aminoethyl-quinoline compounds.
科学研究应用
S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s quinoline moiety makes it a potential candidate for studying interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including dyes and pigments.
作用机制
The mechanism by which S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate exerts its effects involves several molecular targets and pathways:
Molecular Targets: The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The thiosulfate group may interact with thiol-containing enzymes, modulating their activity.
Pathways Involved: The compound can influence oxidative stress pathways by modulating the redox state of cells. It may also affect signal transduction pathways involving quinoline-sensitive receptors.
相似化合物的比较
Similar Compounds
S-2-((5-(2-Quinolinyloxy)pentyl)amino)ethyl hydrogen sulfurothioate: This compound has a similar structure but with a sulfurothioate group instead of a thiosulfate group.
S-2-((5-(2-Quinolinyloxy)pentyl)amino)ethyl hydrogen sulfate: This derivative contains a sulfate group, offering different reactivity and applications.
Uniqueness
S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to its specific combination of a quinoline moiety and a thiosulfate group
属性
CAS 编号 |
41287-30-3 |
|---|---|
分子式 |
C16H22N2O4S2 |
分子量 |
370.5 g/mol |
IUPAC 名称 |
2-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline |
InChI |
InChI=1S/C16H22N2O4S2/c19-24(20,21)23-13-11-17-10-4-1-5-12-22-16-9-8-14-6-2-3-7-15(14)18-16/h2-3,6-9,17H,1,4-5,10-13H2,(H,19,20,21) |
InChI 键 |
YAMYUNXLJMWLTK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)OCCCCCNCCSS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




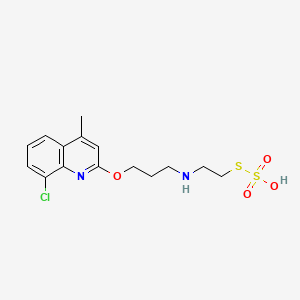
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)

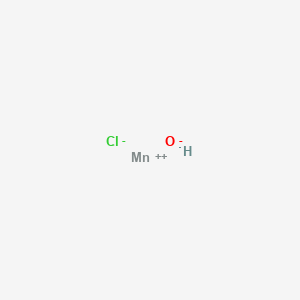
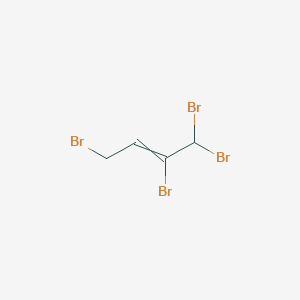
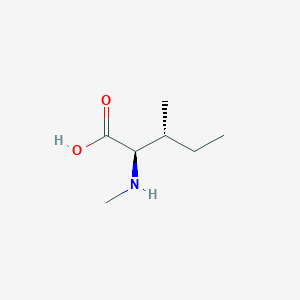
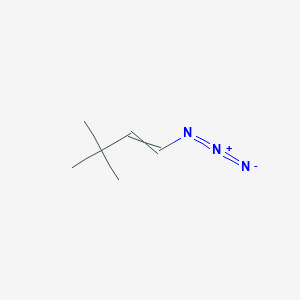
![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)
![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
